molecular formula C10H16Cl2N2 B1402572 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1361112-24-4

2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B1402572
CAS No.: 1361112-24-4
M. Wt: 235.15 g/mol
InChI Key: DXKDVBGANBPXEK-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of 2-methylpyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, shorter reaction times, and reduced waste. The use of continuous flow reactors allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Methylpyridine: A simpler derivative of pyridine with similar chemical properties.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle that serves as a building block in organic synthesis.

    2,6-Bis(N-methylbenzimidazol-2-yl)pyridine:

Uniqueness: 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the presence of both the pyridine and pyrrolidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-6-pyrrolidin-2-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-8-4-2-5-10(12-8)9-6-3-7-11-9;;/h2,4-5,9,11H,3,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKDVBGANBPXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 3
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 4
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 5
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 6
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride

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